O-Acetaldehydyl-hexaethylene glycol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

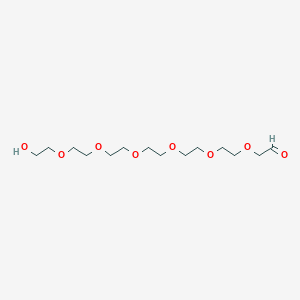

Formylmethyl hexaethylene glycol is a hydroxypolyether aldehyde comprising hexaethylene glycol having one of the terminal hydroxy groups substituted by formylmethoxy. It derives from a hexaethylene glycol.

Aplicaciones Científicas De Investigación

Biomedical Applications

O-Acetaldehydyl-hexaethylene glycol is particularly valuable in biomedical research. Its hydroxyl groups allow it to form stable interactions with various biomolecules, making it suitable for:

- Drug Delivery Systems: The compound is utilized in the formulation of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. It serves as a carrier for therapeutic agents, improving their bioavailability and targeting capabilities .

- Biomaterials: Its properties make it an excellent candidate for use in biomaterials, particularly in tissue engineering and regenerative medicine. It can be incorporated into scaffolds that support cell adhesion and growth, facilitating the repair of damaged tissues .

- Chemical Synthesis: The compound is employed in the synthesis of various biologically active molecules, including peptides and other polymers. Its functional groups enable it to act as a building block in complex organic synthesis .

Industrial Applications

In industrial settings, this compound is recognized for its versatility:

- Surfactant Production: It is used as a surfactant building block in the formulation of detergents and emulsifiers. Its amphiphilic nature allows it to reduce surface tension, enhancing the effectiveness of cleaning products .

- Hydraulic Fluids: The compound shows potential as a functional hydraulic fluid due to its stability and performance under pressure. This application is particularly relevant in machinery and automotive industries where reliable hydraulic systems are essential .

Environmental Applications

This compound also finds applications in environmental science:

- Pollutant Remediation: Its ability to interact with various pollutants makes it suitable for use in remediation technologies. It can aid in the removal of heavy metals and organic contaminants from water sources, contributing to environmental sustainability efforts .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into liposomal formulations significantly improved the pharmacokinetics of an anticancer drug. The modified liposomes exhibited enhanced stability and prolonged circulation time in vivo, leading to improved therapeutic outcomes .

Case Study 2: Biocompatibility Assessment

In tissue engineering applications, scaffolds made from this compound were evaluated for biocompatibility. Results indicated that cells adhered well to the scaffold surfaces, promoting proliferation and differentiation, which are critical for successful tissue regeneration .

Propiedades

Fórmula molecular |

C14H28O8 |

|---|---|

Peso molecular |

324.37 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |

InChI |

InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |

Clave InChI |

CTLLATPOKUEFSQ-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOCC=O)O |

SMILES canónico |

C(COCCOCCOCCOCCOCCOCC=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.